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Compound of Interest

Compound Name: Lutrelin

Cat. No.: B1630247 Get Quote

An in-depth analysis of two leuprolide acetate formulations for researchers and drug

development professionals.

This guide provides a detailed comparison of two formulations of the gonadotropin-releasing

hormone (GnRH) agonist, leuprolide acetate: Lutrelin (represented by its marketed

formulation, Lutrate Depot) and other widely available leuprolide acetate depot suspensions

(commonly known by the brand name Lupron Depot). This comparison is based on available

clinical trial data for their approved indications, primarily in advanced prostate cancer and

endometriosis.

Mechanism of Action: A Shared Pathway
Both Lutrelin (Lutrate Depot) and other leuprolide acetate formulations are synthetic GnRH

agonists. Their therapeutic effect stems from the continuous stimulation of GnRH receptors in

the pituitary gland. This initially causes a transient surge in luteinizing hormone (LH) and

follicle-stimulating hormone (FSH), leading to a temporary increase in gonadal steroid

production (testosterone in men and estrogen in women). However, prolonged stimulation

leads to downregulation and desensitization of the GnRH receptors, ultimately resulting in a

profound suppression of LH and FSH secretion. This, in turn, significantly reduces the

production of gonadal hormones, achieving a state of medical castration.
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Caption: GnRH Agonist Signaling Pathway.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1630247?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comparative Efficacy in Advanced Prostate Cancer
Direct head-to-head clinical trials comparing Lutrate Depot specifically with Lupron Depot are

not readily available in published literature. However, a comparison can be drawn from their

respective pivotal clinical trials.

Data Presentation: Testosterone Suppression in Advanced Prostate Cancer

Efficacy
Endpoint

Lutrate Depot
(3.75 mg, 1-
month)[1]

Lupron Depot
(7.5 mg, 1-
month)[2]

Lupron Depot
(22.5 mg, 3-
month)

Lupron Depot
(45 mg, 6-
month)[3]

Primary Endpoint

Proportion of

patients with

testosterone

suppression

(<0.5 ng/mL) at

day 28 and

maintained until

day 168

Maintenance of

castrate

testosterone

levels (<50

ng/dL)

Maintenance of

castrate

testosterone

levels (<50

ng/dL)

Proportion of

patients

achieving and

maintaining

testosterone

suppression (≤

50 ng/dL) from

week 4 through

week 48

Achievement of

Castration (Day

28)

96.8% achieved

castrate levels

(<0.5 ng/mL)

Mean

testosterone in

castrate range by

week 3

Not explicitly

stated for day 28

in available data.

93.4% achieved

and maintained

castration from

week 4.

Maintenance of

Castration

96.8%

maintained

castration until

day 168

No escapes from

castration during

the 24-week

study

95% of men

taking the 3-

month dose

maintained

suppression.[1]

93.4%

maintained

suppression

through week 48.

[3]

Testosterone

Levels ≤0.2

ng/mL (Day 168)

92.8%
Not reported in

the same terms.

79% to 89% of

patients from

week 4 through

week 24 in a

pooled analysis.

94% of patients

at week 48.[4]
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Experimental Protocols: Pivotal Trials in Prostate Cancer

Lutrate Depot (3.75 mg) Phase III Study: This was an open-label, international, multicenter

study. 160 patients with prostate cancer who could benefit from androgen deprivation

therapy received intramuscular injections of Lutrate 3.75 mg Depot every 28 days for six

doses. Plasma testosterone was measured at specified time points throughout the 168-day

study. The primary endpoint was the proportion of patients achieving and maintaining

testosterone suppression to <0.5 ng/mL.[1]

Lupron Depot (7.5 mg) Phase III Study: This was a phase III, open-label, multicenter study

evaluating the 7.5 mg depot formulation injected intramuscularly every 4 weeks in patients

with stage D2 prostate cancer who had not received prior systemic treatment. Serum

testosterone and luteinizing hormone levels were monitored over a 24-week period. The

primary efficacy endpoint was the maintenance of castrate serum testosterone levels (<50

ng/dL).[2]

Lupron Depot (45 mg, 6-month) Study: This open-label study assessed the efficacy and

safety of a 45 mg 6-month depot formulation in 151 men with prostate cancer who received

two intramuscular injections 24 weeks apart. The primary efficacy measure was the

proportion of patients achieving and maintaining serum testosterone suppression to ≤ 50

ng/dL from week 4 through week 48.[3]
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Caption: Generalized Prostate Cancer Clinical Trial Workflow.

Comparative Efficacy in Endometriosis
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Similar to the prostate cancer indication, direct comparative efficacy studies between Lutrate

Depot and Lupron Depot for endometriosis are scarce. The following comparison is based on

data from individual clinical trials of leuprolide acetate in women with endometriosis.

Data Presentation: Pain Reduction in Endometriosis

Efficacy Endpoint
Leuprolide Acetate
Depot (Generic)[5]

Lupron Depot (3.75
mg, 1-month)[6]

Lupron Depot (3.75
mg, 1-month) with
Add-Back
Therapy[7]

Primary Endpoint

Reduction in

dysmenorrhea,

dyspareunia, and

chronic pelvic pain

Reduction in

dysmenorrhea, pelvic

pain, and pelvic

tenderness

Improvement in pelvic

pain scores

Pain Reduction

Significant reduction

in all pain parameters

after six months of

treatment.

Statistically significant

improvement in all

pain measures

compared to placebo

after 12 weeks.

Significant

improvement in pelvic

pain scores from

baseline by week 8 in

all treatment groups.

Menstrual

Suppression

Amenorrhea in 94% of

women after the third

injection.

Menses suppressed in

all patients receiving

leuprolide acetate.

Not the primary focus,

but expected due to

the mechanism of

action.

Experimental Protocols: Clinical Trials in Endometriosis

Leuprolide Acetate Depot (Generic) Study: A clinical trial was performed on 75 women with

endometriosis, divided into two groups based on BMI. Both groups received 3.75 mg/month

of leuprolide acetate intramuscularly for six months. The study evaluated the reduction in

dysmenorrhea, dyspareunia, and chronic pelvic pain.[5]

Lupron Depot vs. Placebo Study: A randomized, double-blind, multicenter study involving 52

patients assessed the safety and efficacy of Lupron Depot (3.75 mg) versus placebo for pain

associated with endometriosis. The primary endpoints were changes in dysmenorrhea,

pelvic pain, and pelvic tenderness.[6]
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Lupron Depot with Add-Back Therapy Study: This multicenter, randomized, double-blind, 1-

year trial enrolled 201 patients who received Lupron Depot (3.75 mg) every 4 weeks.

Patients were assigned to one of four groups receiving different hormonal add-back

regimens or placebos. The primary outcome was the assessment of pelvic pain scores.[7]
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Caption: Generalized Endometriosis Clinical Trial Workflow.

Conclusion
Based on the available data from individual clinical trials, both Lutrate Depot and other

leuprolide acetate depot formulations (such as Lupron Depot) demonstrate comparable efficacy

in achieving and maintaining hormonal suppression in patients with advanced prostate cancer

and in reducing pain symptoms associated with endometriosis. The primary differences

between various leuprolide acetate products often lie in their depot formulations, which can

affect their pharmacokinetic profiles and dosing schedules (e.g., 1-month, 3-month, or 6-month

injections).

For researchers and drug development professionals, the choice between different leuprolide

acetate formulations may depend on factors such as the desired duration of action, patient

convenience, and cost-effectiveness. While direct comparative efficacy studies are limited, the

wealth of data from individual pivotal trials provides strong evidence for the clinical utility of

leuprolide acetate as a class of GnRH agonists. Future head-to-head trials would be beneficial

to delineate any subtle but clinically meaningful differences in efficacy and safety between

specific formulations like Lutrate Depot and Lupron Depot.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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